molecular formula C7H4FIN2 B1322430 4-Fluoro-3-iodo-1H-indazole CAS No. 518990-32-4

4-Fluoro-3-iodo-1H-indazole

Cat. No.: B1322430
CAS No.: 518990-32-4
M. Wt: 262.02 g/mol
InChI Key: PYFIFZHAAHFPEC-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodo-1H-indazole typically involves the introduction of fluorine and iodine atoms onto the indazole core. One common method is the halogenation of 1H-indazole derivatives. The process can be summarized as follows:

    Starting Material: The synthesis begins with 1H-indazole as the starting material.

Industrial Production Methods

Industrial production of this compound may involve scalable halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodo-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl or alkyne derivatives, while substitution reactions can introduce various functional groups onto the indazole core.

Scientific Research Applications

4-Fluoro-3-iodo-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, or antimicrobial properties.

    Material Science: The unique electronic properties of the fluorine and iodine atoms make the compound suitable for use in organic electronics and optoelectronic devices.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions in cells.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1H-indazole: Lacks the iodine atom, making it less versatile in coupling reactions.

    3-Iodo-1H-indazole: Lacks the fluorine atom, which may affect its electronic properties and biological activity.

    4-Bromo-3-iodo-1H-indazole: Similar structure but with a bromine atom instead of fluorine, which can influence its reactivity and applications.

Uniqueness

4-Fluoro-3-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties

Properties

IUPAC Name

4-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFIFZHAAHFPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625983
Record name 4-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518990-32-4
Record name 4-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-iodo-1H-indazole
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